![molecular formula C23H42O2Sn B12542246 Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane CAS No. 656836-55-4](/img/structure/B12542246.png)
Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane is an organotin compound with the molecular formula C23H42O2Sn. This compound is characterized by the presence of a tin atom bonded to a tributyl group and a (1S)-1-(methoxymethoxy)-3-phenylpropyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane typically involves the reaction of tributylstannyl lithium with (1S)-1-(methoxymethoxy)-3-phenylpropyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. The compound is then purified using techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Tributyl[(methoxymethoxy)methyl]stannane
- Tributyl[(1S,2E)-1-(methoxymethoxy)-2-buten-1-yl]stannane
Uniqueness
Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane is unique due to its specific structural configuration, which imparts distinct reactivity and stability. The presence of the (1S)-1-(methoxymethoxy)-3-phenylpropyl group differentiates it from other organotin compounds, making it suitable for specialized applications in organic synthesis and catalysis.
Properties
CAS No. |
656836-55-4 |
|---|---|
Molecular Formula |
C23H42O2Sn |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
tributyl-[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane |
InChI |
InChI=1S/C11H15O2.3C4H9.Sn/c1-12-10-13-9-5-8-11-6-3-2-4-7-11;3*1-3-4-2;/h2-4,6-7,9H,5,8,10H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
ASCDNKICEGWISZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)[C@@H](CCC1=CC=CC=C1)OCOC |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(CCC1=CC=CC=C1)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)
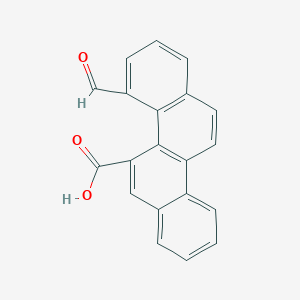
![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)
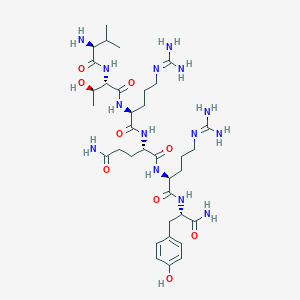
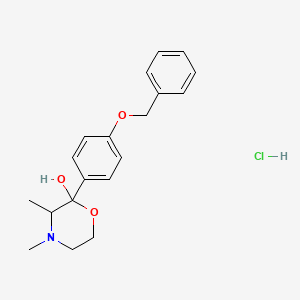
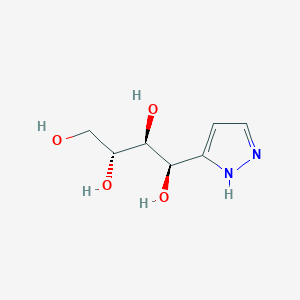
![Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-](/img/structure/B12542198.png)
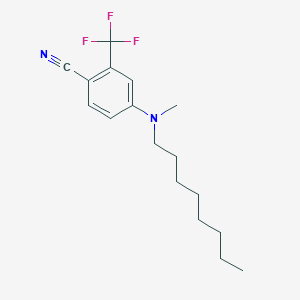
![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)
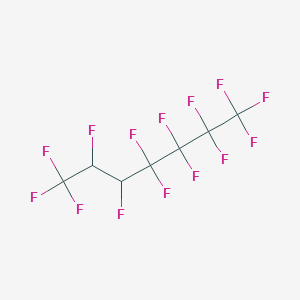
![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)
